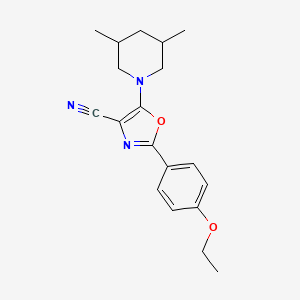![molecular formula C20H19ClFNO3 B4061587 3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one](/img/structure/B4061587.png)
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one
Übersicht
Beschreibung
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one, also known as SCH-23390, is a selective D1 dopamine receptor antagonist that has been widely used in scientific research. It was first synthesized by Carlsson and colleagues in 1975 and has since been used to study the role of dopamine receptors in various physiological and pathological processes.
Wirkmechanismus
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one acts as a competitive antagonist at D1 dopamine receptors, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of dopaminergic neurons and a reduction in the release of dopamine in the brain.
Biochemical and Physiological Effects:
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease locomotor activity, reduce the reinforcing effects of drugs of abuse, and impair learning and memory. It has also been shown to have antipsychotic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one is its selectivity for D1 dopamine receptors, which allows for the specific study of these receptors without affecting other dopamine receptor subtypes. However, one limitation of 3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one is its relatively short half-life, which requires frequent dosing in animal experiments.
Zukünftige Richtungen
For research on 3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one include the development of more selective and long-lasting D1 dopamine receptor antagonists, as well as the investigation of the role of D1 dopamine receptors in other physiological and pathological processes. Additionally, the use of 3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one in combination with other drugs may provide new insights into the complex interactions between dopamine and other neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one has been extensively used in scientific research to study the role of D1 dopamine receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine on locomotor activity, reward, learning, memory, and drug addiction. It has also been used to study the role of dopamine in psychiatric disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-5-(4-fluorophenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO3/c1-25-19-11-18(20(26-2)10-17(19)21)23-15-7-13(8-16(24)9-15)12-3-5-14(22)6-4-12/h3-6,9-11,13,23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMLCZRFDDCBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=CC(=O)CC(C2)C3=CC=C(C=C3)F)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-(2-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4061515.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061530.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061534.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4061536.png)
![(2R*,6R*)-2-allyl-1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4061539.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061551.png)
![3-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4061559.png)
![6-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-cyano-N-(4-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061567.png)

![ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4061579.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4061591.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4061599.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4061600.png)